3-(Triethoxysilyl)propyl trifluoroacetate
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Overview
Description
3-(Triethoxysilyl)propyl trifluoroacetate is an organosilicon compound that features both a trifluoroacetate group and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl trifluoroacetate typically involves the reaction of 3-(Triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Trifluoroacetic anhydride→3-(Triethoxysilyl)propyl trifluoroacetate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)propyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane networks.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3-(Triethoxysilyl)propyl trifluoroacetate has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials and coatings.
Biology: Employed in the modification of surfaces for biomolecule immobilization and cell culture applications.
Chemistry: Utilized in the synthesis of functionalized silica nanoparticles and other advanced materials.
Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)propyl trifluoroacetate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. The trifluoroacetate group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Aminopropyl)triethoxysilane: Similar in structure but contains an amine group instead of a trifluoroacetate group.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Contains a tetrasulfide linkage instead of a trifluoroacetate group.
Uniqueness
3-(Triethoxysilyl)propyl trifluoroacetate is unique due to the presence of both a trifluoroacetate group and a triethoxysilyl group, which imparts distinct chemical reactivity and versatility. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
36957-76-3 |
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Molecular Formula |
C11H21F3O5Si |
Molecular Weight |
318.36 g/mol |
IUPAC Name |
3-triethoxysilylpropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H21F3O5Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-10(15)11(12,13)14/h4-9H2,1-3H3 |
InChI Key |
IMOACNCJVCFYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
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